2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the use of iodine as a catalyst to facilitate the cyclization process . Industrial production methods may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidative cyclization of N-acyl hydrazones is a key step in its synthesis.
Substitution: Aromatic substitution reactions can be performed on the oxadiazole ring to introduce different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the chromenone moiety.
Common reagents used in these reactions include lead tetraacetate, potassium permanganate, and chloramine-T . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one include other oxadiazole derivatives such as 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of oxadiazole and chromenone moieties, which contribute to its diverse range of applications and potential biological activities .
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-24-21(27-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFRUTJOLJRWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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